

TTT-3002 off-target effects kinase profiling

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Compound Focus: TTT 3002

CAS No.: 871037-95-5

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TTT-3002 Profile & Known Off-Targets

TTT-3002 is a small molecule kinase inhibitor of the indolocarbazole class with a molecular weight of 465 g/mol [1]. The table below summarizes its primary targets and the available data on its selectivity.

Aspect	Details
Primary Target & Potency	FLT3 (FMS-like tyrosine kinase 3); inhibits autophosphorylation in FLT3/ITD mutant cell lines with an IC ₅₀ of 100-250 pM [1] [2].
Other Key Targets	LRRK2 (leucine-rich repeat kinase 2); inhibits wild-type and mutant forms with IC ₅₀ values of 0.7-1.2 nM [3].
Selectivity Profile	Profiled against 140 kinases [3]. At 1 nM , it showed good selectivity, inhibiting only a few kinases to >70%. Selectivity decreases significantly at higher concentrations (above 10 and 100 nM) [3].

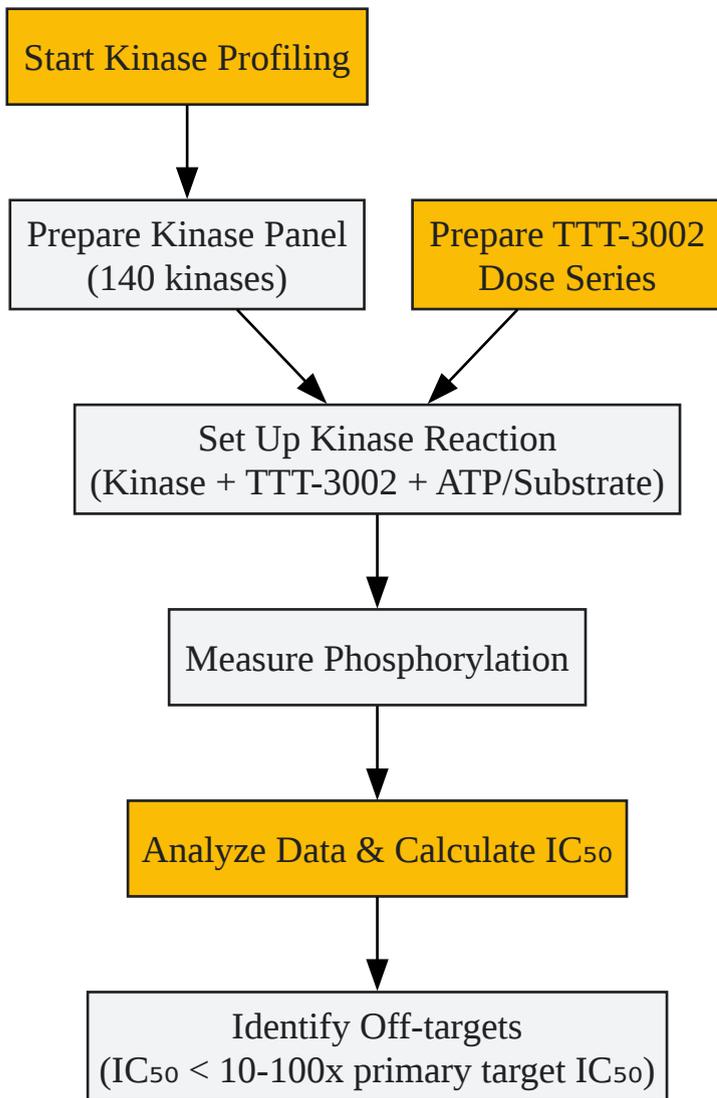
Experimental Protocol: Kinase Selectivity Profiling

The most detailed information on off-target effects comes from a broad kinase profiling assay [3]. Here is a generalized methodology you can adapt:

- **1. Assay Type:** In vitro kinase activity assay.

- **2. Kinase Panel:** A diverse panel of 140 protein kinases to cover multiple families.
- **3. Key Reagents:**
 - Purified kinase enzymes.
 - TTT-3002 (dissolved in DMSO, with a final concentration of 0.1% DMSO in all reactions).
 - Appropriate substrate for each kinase (e.g., the peptide substrate "LRRKtide" for LRRK2).
 - ATP (at the K_m concentration for each kinase).
 - Detection reagents (e.g., ADP-Glo Kinase Assay or radioisotopic [γ - ^{32}P]ATP).
- **4. Procedure:**
 - Incubate each kinase with a range of TTT-3002 concentrations (e.g., from 1 nM to 1000 nM) in a reaction buffer.
 - Start the reaction by adding a mixture of ATP and the specific substrate.
 - Allow the phosphorylation reaction to proceed for a predetermined time.
 - Stop the reaction and measure the amount of phosphorylated substrate produced.
- **5. Data Analysis:**
 - Calculate the percentage of kinase activity remaining for each TTT-3002 concentration relative to a vehicle (DMSO) control.
 - Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC_{50}) for each kinase.
 - A kinase is typically considered a potential off-target if the IC_{50} is within a certain range (e.g., within 10- to 100-fold) of the IC_{50} for the primary target.

This experimental workflow can be visualized as follows:



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Troubleshooting Guide & FAQs

FAQ: The activity of TTT-3002 seems much lower in my cellular assays than in biochemical kinase assays. Why?

Answer: This is a common issue that may be related to **plasma protein binding** [4]. Alpha-1-acid glycoprotein (AGP) in human plasma can bind and sequester certain TKIs, including staurosporine-derived inhibitors, significantly reducing their effective concentration and activity in cell-based systems [4].

- **Recommended Action:**

- **Perform a Modified Plasma Inhibitory Assay (PIA):** Culture your target cells in the presence of 50% human plasma (from healthy donors) or a physiologically equivalent concentration of purified human AGP (1 mg/mL) alongside your standard culture conditions (e.g., 10% FBS) [4].
- **Measure the IC₅₀ Shift:** Determine the inhibitory concentration (IC₅₀) of TTT-3002 for a relevant endpoint (e.g., cell proliferation, FLT3 autophosphorylation) under both conditions. A significant increase (shift) in IC₅₀ in the presence of human plasma/AGP confirms this issue [4].
- **Potential Solution:** Research suggests that co-treatment with drugs that have higher affinity for AGP, such as **mifepristone**, can displace the TKI and restore its antileukemic activity [4].

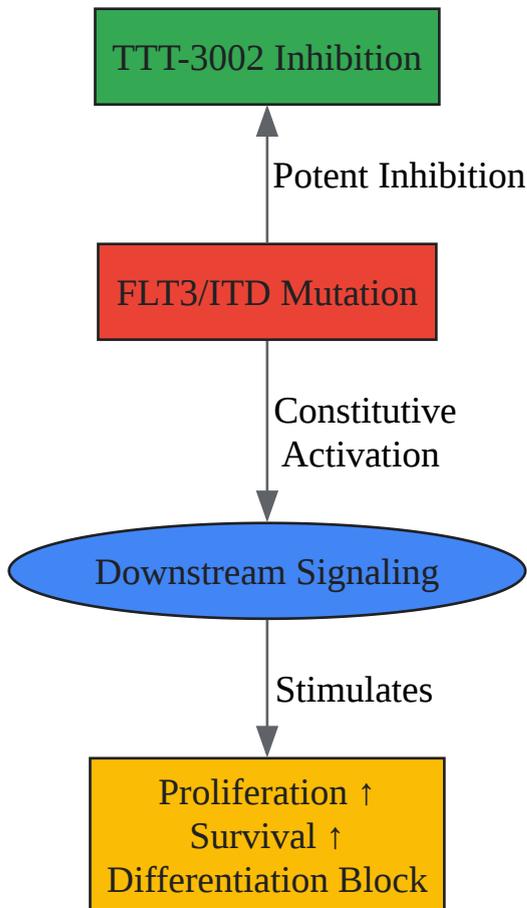
FAQ: The kinase profiling data suggests selectivity is concentration-dependent. How should I interpret this for my experiments?

Answer: This is a critical observation from the literature [3]. TTT-3002 shows high selectivity at 1 nM but inhibits a wider range of kinases at concentrations above 10 nM.

- **Recommended Action:**
 - Use the lowest effective concentration of TTT-3002 in your cellular and in vivo experiments to minimize off-target effects.
 - When interpreting results, especially from experiments using higher concentrations (>>10 nM), always consider the potential contribution of off-target kinases identified in the broad profiling screen.
 - Use targeted genetic approaches (e.g., siRNA, CRISPR) to validate that the observed phenotypic effects are truly due to inhibition of your primary target (FLT3 or LRRK2) and not an off-target kinase.

Signaling Pathways & Experimental Workflows

To further aid in your experimental design and interpretation, here is a diagram illustrating the core signaling pathway targeted by TTT-3002 in the context of FLT3-mutant AML, which is its primary researched application.



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References

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